(E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Description
Properties
IUPAC Name |
N-methoxy-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2/c1-8-3-4-10(20-8)9-5-6-13-12-16-11(17-18(9)12)14-7-15-19-2/h3-7H,1-2H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWFUQPLGOMLTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)N=CNOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)/N=C/NOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been shown to inhibit their targets, leading to changes in cellular signaling pathways
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction. The downstream effects of these pathway alterations would depend on the specific cellular context.
Result of Action
Given the potential targets and pathways mentioned above, the compound could potentially influence immune response, oxygen sensing, and signal transduction. The exact effects would depend on the specific cellular context and the compound’s interaction with its targets.
Biological Activity
(E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : The compound features a triazole and pyrimidine ring system.
- Functional Groups : It contains a methoxy group and a 5-methylfuran moiety that may influence its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar scaffolds have shown broad-spectrum activity against various bacterial strains.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 9 | 9.80 | DNA gyrase B inhibition |
| Compound 11d | 20 | Antimicrobial |
These compounds demonstrated significant inhibition of bacterial growth and were effective against resistant strains, suggesting that this compound may exhibit similar properties.
Cytotoxicity Studies
Cytotoxicity assays using various cell lines have been conducted to evaluate the safety profile of this compound. A study examining related triazole derivatives reported IC50 values indicating low cytotoxicity compared to standard chemotherapeutics.
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound 12 | 303.5 ± 0.42 | 3T3 Mouse Fibroblast |
| Compound 1 | 314.3 ± 0.93 | 3T3 Mouse Fibroblast |
These findings suggest that the compound may be a viable candidate for further development due to its favorable cytotoxicity profile.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the presence of the triazole ring may contribute to enzyme inhibition and interaction with nucleic acids.
Case Studies
Several case studies have explored the biological activity of similar compounds:
-
Inhibition of Thymidine Phosphorylase : A study on dihydropyrimidone derivatives showed that certain substitutions led to significant thymidine phosphorylase inhibition, which is crucial for tumor growth regulation.
- Key Findings : Compounds exhibited over 50% inhibition at varying concentrations with some showing promising IC50 values.
- Antioxidant Activity : Related compounds have demonstrated substantial antioxidant properties through DPPH scavenging assays, indicating potential protective effects against oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, molecular properties, and biological activities:
<sup>†</sup> Molecular formula inferred: Likely C₁₅H₁₄N₆O₂ based on structural similarity.
Key Observations:
Fluorinated analogs (e.g., 4-fluorostyryl, 3-fluorophenoxyethyl) exhibit increased electronegativity, which may influence binding affinity in enzyme inhibition or receptor interactions . Methoxy groups (e.g., in 11a/11b) contribute to thermal stability, as seen in their high melting points (>240°C) .
Synthetic Accessibility: Compounds with styryl or phenoxyethyl substituents (e.g., ) are synthesized via coupling reactions, similar to methods used for triazolopyrimidine cores in .
Biological Potential: While bioactivity data for the target compound are unavailable, fluorinated derivatives (e.g., ) are explored in agrochemicals, and triazolopyrimidines with furan groups have shown antimicrobial activity in unrelated studies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide?
- Methodological Answer : A general approach involves multi-step heterocyclic synthesis. For example, triazolo-pyrimidine cores are often synthesized via cyclization of aminopyrimidine precursors with hydrazine derivatives under reflux conditions. Subsequent functionalization with methoxyamine or substituted furan moieties is achieved using nucleophilic substitution or coupling reactions. Key steps include:
- Amine displacement : Reacting chloro- or bromo-substituted intermediates with methoxyamine in ethanol at 70–100°C for 24–72 hours .
- Purification : Column chromatography (e.g., ethyl acetate/light petroleum mixtures) followed by recrystallization from solvents like ethyl acetate/light petroleum .
- Critical Data : Typical yields range from 55–63% for analogous triazolo-triazine derivatives, with melting points between 114–134°C .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze - and -NMR spectra to verify substituent positions (e.g., methoxy protons at δ 2.79–3.94 ppm, furan protons at δ 6.67–7.87 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns (e.g., m/z 525 [M] for related triazolo-triazines) .
- HPLC : Assess purity (>95% for intermediates, as seen in analogous syntheses) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data for triazolo-pyrimidine derivatives?
- Methodological Answer :
- Dose-response studies : Test activity across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected enzyme targets (e.g., kinases, cytochrome P450 isoforms) .
- Statistical modeling : Apply Design of Experiments (DoE) to isolate variables affecting potency, such as solvent polarity or substituent electronic effects .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Predict binding modes to target proteins (e.g., ATP-binding pockets) using software like AutoDock Vina.
- ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3), polar surface area (<140 Ų), and metabolic stability (CYP3A4 liability screening) .
- QSAR modeling : Corrogate substituent effects (e.g., methylfuran vs. phenyl groups) with experimental IC values to refine synthetic priorities .
Q. What experimental designs are recommended for studying the compound’s mechanism of action in enzymatic inhibition?
- Methodological Answer :
- Kinetic assays : Perform time-dependent inhibition studies using fluorogenic substrates (e.g., 7-hydroxy-4-trifluoromethylcoumarin) to determine and .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to confirm enthalpy-driven interactions .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., human topoisomerase II) to resolve binding-site interactions at ≤2.0 Å resolution .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for triazolo-pyrimidine analogs?
- Methodological Answer :
- Reaction monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and adjust reaction times (e.g., 24–72 hours depending on amine nucleophilicity) .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for amine displacement efficiency .
- Catalyst screening : Test bases like KCO or TEA to improve substitution kinetics .
Comparative Structural Analysis
Q. How does the 5-methylfuran-2-yl substituent influence the compound’s bioactivity compared to phenyl or cyclohexyl analogs?
- Methodological Answer :
- SAR studies : Synthesize analogs with varying substituents (e.g., phenyl, cyclohexyl) and compare IC values in enzyme inhibition assays.
- Electron density mapping : Use DFT calculations to assess electron-donating/withdrawing effects of the methylfuran group on π-π stacking interactions .
- Solubility testing : Measure logD values to correlate hydrophobicity with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
